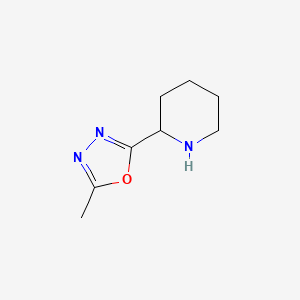![molecular formula C9H12N2O B597380 2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one CAS No. 1231950-42-7](/img/no-structure.png)
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are a significant class of compounds due to their wide range of applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Vorbereitungsmethoden
The synthesis of 2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-isopropyl-1,3-diaminopropane with cyclopentanone in the presence of a dehydrating agent can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, the compound is being explored for its potential therapeutic effects, including its use in the treatment of certain diseases. Additionally, in the industry, it is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with mitochondrial enzymes and affect cellular energy production. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one can be compared with other similar compounds such as 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione and 4-(1H-benzo[d]imidazol-2-yl)aniline. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1231950-42-7 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.208 |
IUPAC-Name |
2-propan-2-yl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C9H12N2O/c1-5(2)9-10-6-3-4-7(12)8(6)11-9/h5H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZMEQSKIOSXBCHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)CCC2=O |
Synonyme |
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)

![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)

![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)

![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)
![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)





![7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine](/img/structure/B597316.png)
